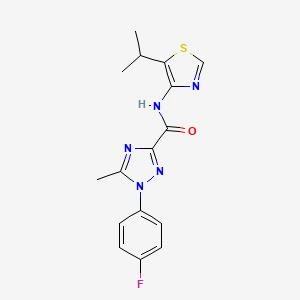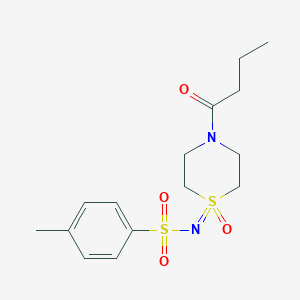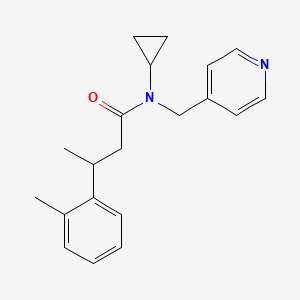![molecular formula C15H16N2O2S2 B6967437 4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B6967437.png)
4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions. The resulting thiazole intermediate is then further functionalized to introduce the cyclopentyl and acetyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the thiazole ring can lead to the formation of sulfones or sulfoxides.
Reduction: Reduction of the thiazole ring can result in the formation of thiazolidines or thiazolines.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.
Biology: Thiazole derivatives, including this compound, have shown diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. These properties make them valuable in the development of new therapeutic agents.
Medicine: . Its ability to interact with various biological targets makes it a promising candidate for drug discovery.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application, but it generally involves the inhibition or activation of key enzymes or signaling pathways.
Comparación Con Compuestos Similares
4-Phenyl-1,3-thiazol-2-yl hydrazine: This compound is structurally similar and has been studied for its antifungal properties.
1-(4,5-dihydro-2-thiazolyl)-ethanone:
Uniqueness: 4-Acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential applications. Its ability to undergo various chemical reactions and its versatility in synthesis make it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-10(18)11-8-12(21-9-11)13(19)17-15(4-2-3-5-15)14-16-6-7-20-14/h6-9H,2-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEXMNMJOZTRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)NC2(CCCC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide](/img/structure/B6967354.png)
![N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967362.png)
![N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967370.png)
![Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6967376.png)
![N-[2-(1-benzylimidazol-2-yl)ethyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967384.png)
![2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6967385.png)
![2-(3-Acetylphenoxy)-1-[3-(3-hydroxypyrrolidin-1-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6967393.png)
![N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6967406.png)
![N-[(2-ethoxyphenyl)methyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967410.png)


![5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6967449.png)
![3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B6967455.png)

